molecular formula C29H36KN2O6S2 B1437037 Acid Green A CAS No. 93942-43-9

Acid Green A

Cat. No.: B1437037
CAS No.: 93942-43-9
M. Wt: 611.8 g/mol
InChI Key: SVWRTMKKQMCDTO-UHFFFAOYSA-N
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Description

Acid Green A: is a synthetic dye belonging to the class of triarylmethane dyes. It is known for its vibrant green color and is commonly used in various industries, including textiles, paper, and leather. The compound is characterized by its high solubility in water and its ability to produce bright, intense colors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Green A typically involves the condensation of benzaldehyde derivatives with aromatic amines in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired dye.

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the following stages:

    Nitration: Benzaldehyde derivatives are nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amine groups using reducing agents such as iron filings and hydrochloric acid.

    Condensation: The resulting aromatic amines are condensed with benzaldehyde derivatives in the presence of an acid catalyst to form the dye.

    Purification: The crude dye is purified through recrystallization or other purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Acid Green A undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form quinonoid structures, which can alter its color properties.

    Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like chlorosulfonic acid and bromine can be used for substitution reactions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Leuco compounds.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Acid Green A has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for visualizing cellular structures under a microscope.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the leather industry for dyeing leather goods.

Mechanism of Action

The mechanism of action of Acid Green A involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions. The dye molecules can intercalate between the layers of substrates, leading to strong binding and intense coloration. In biological systems, this compound can interact with cellular components, leading to changes in their optical properties, which can be visualized under a microscope.

Comparison with Similar Compounds

    Malachite Green: Another triarylmethane dye with similar applications but different color properties.

    Crystal Violet: A triarylmethane dye used in similar staining techniques but with a violet color.

    Brilliant Green: A dye with similar chemical structure but different applications in microbiology.

Uniqueness: Acid Green A is unique due to its specific shade of green, high solubility in water, and its ability to produce bright and intense colors. Its chemical structure allows for various modifications, making it versatile for different applications.

Properties

CAS No.

93942-43-9

Molecular Formula

C29H36KN2O6S2

Molecular Weight

611.8 g/mol

IUPAC Name

potassium;[4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate

InChI

InChI=1S/C29H36N2O6S2.K/c1-5-30(6-2)27-15-11-22(12-16-27)29(23-13-17-28(18-14-23)31(7-3)8-4)24-9-10-25(20-38(32,33)34)26(19-24)21-39(35,36)37;/h9-19H,5-8,20-21H2,1-4H3,(H-,32,33,34,35,36,37);

InChI Key

SVWRTMKKQMCDTO-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[K+]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3)CS(=O)(=O)O)CS(=O)(=O)[O-].[K]

93942-43-9

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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